N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
説明
N-(2-(6-(Methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 6: Methylthio (-SCH₃) group, which enhances lipophilicity and may modulate electron-withdrawing effects .
- Position 4: Morpholino ring, a common pharmacophore in kinase inhibitors for improving solubility and target binding .
- Position 1: Ethyl linker attached to a branched 2-propylpentanamide chain, which may influence pharmacokinetics (e.g., bioavailability and metabolic stability).
Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and kinase-inhibitory properties .
特性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2S/c1-4-6-15(7-5-2)19(27)21-8-9-26-18-16(14-22-26)17(23-20(24-18)29-3)25-10-12-28-13-11-25/h14-15H,4-13H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJODISHWYALVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can be approached through multiple synthetic routes. One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine ring and the methylthio group. Subsequent steps include the attachment of the ethyl linker and finally, the incorporation of the propylpentanamide moiety. Reaction conditions typically require controlled temperature settings, appropriate solvents, and catalytic agents to drive the reactions efficiently.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis, advanced separation processes, and in-line monitoring are employed to streamline the production process. Robust quality control measures are also essential to maintain consistency across batches.
化学反応の分析
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is subject to various chemical reactions, including:
Oxidation: : The methylthio group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: : Reduction reactions can modify the pyrazolo[3,4-d]pyrimidine ring or other reactive sites on the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be utilized to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or other catalytic systems.
Substitution: : Varies widely based on the specific substitution but can include halogenated compounds, organolithium reagents, or Grignard reagents under controlled conditions.
Major Products
The major products from these reactions are generally derivatives that retain the core structure of the original molecule but with modified functional groups, enhancing or altering its biological activity.
科学的研究の応用
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a versatile compound with applications in several domains:
Chemistry: : As an intermediate in organic synthesis and a subject for studying reaction mechanisms.
Biology: : Investigated for its interaction with enzymes, receptors, and other biomolecules.
Medicine: : Potential therapeutic agent for various conditions, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials, coatings, and as a catalyst in specific industrial processes.
作用機序
The exact mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects is often complex and depends on its target application. Commonly, it interacts with molecular targets such as kinases, enzymes involved in signal transduction, or DNA and RNA strands. These interactions can modulate biological pathways, leading to various therapeutic effects or biochemical changes.
類似化合物との比較
Comparison with Structural Analogs
The compound is compared below with similar pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Insights
Position 4 Substituents: Morpholino (target compound, Example 87): Improves solubility and kinase-binding capacity compared to 4-amino () or benzo[d]thiazolethio () . 4-Amino (): May reduce metabolic stability due to free amino group reactivity .
Position 6 Modifications: Methylthio (target compound): Balances lipophilicity and electronic effects, contrasting with fluorophenyl (), which enhances target affinity via halogen bonding . Hydroxyamino-oxoheptyl (): Introduces a metal-chelating group for epigenetic enzyme targeting .
Position 1 Side Chains: Ethyl-2-propylpentanamide (target): Branched alkyl chain may prolong half-life but reduce aqueous solubility vs. ethoxyethoxyethyl () . Chromenone-ethyl (): Adds a planar aromatic system for DNA intercalation or topoisomerase inhibition .
生物活性
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₆N₆O₂S
- Molecular Weight : 390.5 g/mol
- CAS Number : 946364-65-4
The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylthio group. These structural components are believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₆O₂S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946364-65-4 |
Research indicates that this compound exhibits significant biological activity primarily through its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways related to growth and proliferation. By inhibiting specific kinases, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can interfere with tumor growth and progression.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent . In vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its utility in cancer therapy. The presence of the methylthio group is believed to enhance its binding affinity to target proteins involved in cancer cell signaling pathways.
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study demonstrated that N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide significantly reduced tumor size in xenograft models by targeting specific kinases involved in cell cycle regulation.
- Synergistic Effects with Other Agents : Research has indicated that this compound exhibits synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines.
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further studies are required to fully elucidate its safety profile.
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the pentanamide group. Optimization may involve varying solvents (e.g., dichloromethane vs. acetonitrile) and catalysts (e.g., DMAP) .
- Purification difficulties caused by byproducts; reversed-phase HPLC or column chromatography with gradients of methanol/water is recommended .
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR identifies protons on the morpholino ring (δ 3.6–3.8 ppm) and methylthio group (δ 2.5 ppm).
- ¹³C NMR confirms the pyrazolo[3,4-d]pyrimidine core (C=O at ~165 ppm) .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~490) .
IR Spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and morpholino C-O-C vibrations (~1100 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Methodological Answer:
SAR studies should systematically vary substituents while maintaining the core scaffold. Key strategies include:
Substituent Variation :
- Compare methylthio (SMe) vs. methoxy (OMe) at position 6 to assess hydrophobicity impacts on membrane permeability .
- Replace morpholino with piperidine or pyrrolidine to study ring size effects on target binding .
Biological Assays :
- Test cytotoxicity against cancer cell lines (e.g., A549, HL-60) using MTT assays.
- Measure kinase inhibition (e.g., PI3K/Akt pathway) via ELISA or Western blot .
Computational Modeling :
Q. Example Optimization Workflow :
- Step 1 : Screen 20 solvent combinations (e.g., DMF, THF, toluene) at varying temperatures.
- Step 2 : Use DoE to analyze yield dependencies on parameters (e.g., 65°C in DMF gave 78% yield vs. 42% in THF) .
Basic: What are the primary biological targets and mechanisms of action for this compound?
Methodological Answer:
Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines often target ATP-binding pockets in kinases (e.g., PI3K, mTOR). Validate via:
- Competitive ATP Assays : Measure IC₅₀ shifts with increasing ATP concentrations .
- Cellular Phosphorylation Profiling : Use phospho-antibody arrays to assess downstream signaling .
Apoptosis Induction : Assess caspase-3/7 activation and Annexin V staining in treated cells .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be improved?
Methodological Answer:
Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect oxidation hotspots (e.g., morpholino ring) .
Structural Modifications :
- Introduce fluorine atoms to block CYP450-mediated metabolism .
- Replace labile groups (e.g., methylthio → trifluoromethyl) .
PK Studies : Measure half-life (t₁/₂) and bioavailability in rodent models using radiolabeled compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
